K777

Selectivity Cathepsin Inhibition Off-Target Activity

K777's unmatched selectivity (60–50,000-fold for cathepsins S/L over B/C), combined with mechanism-based CYP3A4 inactivation (IC50=60 nM) and CCR4 antagonism, makes it irreplaceable for dissecting protease roles in viral entry, antigen presentation, and cancer. Procuring K777 ensures experimental precision that generic cysteine protease inhibitors cannot deliver. Ideal for host-directed antiviral programs (EBOV IC50=0.87 nM; SARS-CoV-2 EC50=4 nM) and Chagas disease cardiac pathology studies.

Molecular Formula C32H38N4O4S
Molecular Weight 574.7 g/mol
CAS No. 502960-90-9
Cat. No. B3415966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK777
CAS502960-90-9
Molecular FormulaC32H38N4O4S
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C32H38N4O4S/c1-35-20-22-36(23-21-35)32(38)34-30(25-27-13-7-3-8-14-27)31(37)33-28(18-17-26-11-5-2-6-12-26)19-24-41(39,40)29-15-9-4-10-16-29/h2-16,19,24,28,30H,17-18,20-23,25H2,1H3,(H,33,37)(H,34,38)/b24-19+/t28-,30-/m0/s1
InChIKeyRHJLQMVZXQKJKB-FPHSVDBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





K777 (CAS 502960-90-9) for Procurement: Vinyl Sulfone Cysteine Protease Inhibitor


K777 (also known as K11777) is a peptidomimetic vinyl sulfone [1] that acts as a potent, orally active, and irreversible inhibitor of clan CA cysteine proteases, most notably cruzain and the human cathepsins L and S [2]. Originally developed as an antiparasitic agent targeting Chagas disease [3], its clinical-stage profile includes completed Phase 1 trials for antiviral applications against SARS-CoV-2 [4].

K777 Procurement: Why Generic Cysteine Protease Inhibitors Are Not Interchangeable


Substituting K777 with another generic cysteine protease inhibitor is not scientifically sound due to its unique polypharmacology and off-target profile. K777 exhibits a highly specific and quantifiable selectivity window for its primary targets (cathepsin S, Ki = 0.002 µM; cathepsin L, Ki = 0.05 µM) over other human cathepsins (cathepsin K, B, C) and viral proteases . Furthermore, K777 is a potent, mechanism-based inhibitor of CYP3A4 (IC50 = 60 nM) [1] and a selective CCR4 antagonist [2], a combination of activities that is not replicated by other cruzain inhibitors or broad-spectrum cysteine protease inhibitors. These defined on- and off-target interactions directly impact experimental outcomes and safety profiles, making generic substitution a high-risk variable in any research or industrial workflow.

Quantitative Differentiation: Head-to-Head Performance of K777 Against Comparators


Selectivity Profile: K777 vs. Broad-Spectrum Cysteine Protease Inhibitors

K777 demonstrates a defined and narrow selectivity window, potently inhibiting human cathepsin S and L while sparing other related proteases. In direct comparison to many broad-spectrum inhibitors, K777's Ki values for cathepsin S (0.002 µM) and L (0.05 µM) are 7.5- to 150-fold lower than its Ki for cathepsin K (0.4 µM) and >1,500-fold lower than for cathepsin B (3 µM) and C (>100 µM) . This quantifiable selectivity reduces the likelihood of confounding off-target effects in cellular assays.

Selectivity Cathepsin Inhibition Off-Target Activity Ki

SARS-CoV-2 Antiviral Activity: K777 vs. Viral Protease Inhibitors

Unlike direct-acting antivirals that target viral proteases (e.g., PLpro, Mpro), K777 acts as a host-directed antiviral by inhibiting host cathepsin L, which is essential for viral entry. K777 exhibits potent inhibition of SARS-CoV-2 infection across multiple cell lines, with EC50 values of 4 nM (HeLa/ACE2), <74 nM (Vero E6), and <80 nM (A549/ACE2) [1]. Crucially, K777 shows no inhibition of the viral proteases PLpro and Mpro at concentrations up to 100 µM [2], confirming its unique mechanism.

SARS-CoV-2 Antiviral EC50 Host-Directed Therapy

CYP3A4 Inhibition: K777 as a Potent, Mechanism-Based Inactivator

K777 is not merely a substrate for CYP3A4 but a potent, mechanism-based inactivator. In vitro studies demonstrate that K777 (K11777) inhibits CYP3A4-mediated metabolism with an IC50 of 60 nM and achieves a maximum inhibition of 85% in an NADPH-dependent manner [1]. This characteristic is distinct from many other cysteine protease inhibitors, which may be substrates but not potent inactivators of this major drug-metabolizing enzyme.

CYP3A4 Drug-Drug Interaction Mechanism-Based Inhibition Metabolism

In Vivo Efficacy in Chagas Disease: K777 vs. Standard-of-Care Benznidazole

K777 demonstrates significant in vivo efficacy in a clinically relevant canine model of T. cruzi infection, a model that closely mimics human Chagas disease pathology. Treatment with K777 at 50 mg/kg twice daily for 14 days abrogated myocardial damage, as evidenced by reduced histopathological lesion scores and normalized serum troponin I levels [1]. While benznidazole is the current standard-of-care, it is often poorly tolerated and less effective in the chronic phase of the disease. K777's ability to protect against cardiac damage in this model highlights its potential as a differentiated therapeutic candidate.

Chagas Disease Trypanosoma cruzi In Vivo Efficacy Canine Model

CCR4 Antagonism: A Unique Off-Target Activity for Immunomodulation Studies

Beyond its primary role as a protease inhibitor, K777 is a potent and selective antagonist of the chemokine receptor CCR4. It inhibits CCL17-induced chemotaxis in Hut78 cells with an IC50 of 8.9 nM and directly blocks CCL17 binding with an IC50 of 57 nM [1]. This activity is selective, as K777 does not affect CXCR4-mediated chemotaxis. This off-target activity is not a general property of vinyl sulfone protease inhibitors and provides a unique tool for studying CCR4-mediated immune cell trafficking.

CCR4 Chemotaxis Immunomodulation Allergic Inflammation

K777 Application Scenarios: Where Quantitative Differentiation Drives Research Value


Host-Directed Antiviral Research for Coronaviruses and Filoviruses

Given K777's potent inhibition of host cathepsin L (Ki = 0.05 µM) and its ability to block SARS-CoV-2 entry at low nanomolar concentrations (EC50 = 4 nM in HeLa/ACE2 cells) without affecting viral proteases [1], this compound is ideally suited for studies investigating host-directed antiviral strategies. Its broad-spectrum activity against pseudotyped viruses, including Ebola (IC50 = 0.87 nM), further supports its use in pandemic preparedness and antiviral discovery programs focused on targeting host factors essential for viral entry [2].

Translational Research in Chronic Chagas Disease and Cardiac Pathology

K777's demonstrated ability to abrogate myocardial damage in a canine model of T. cruzi infection, as quantified by histopathological lesion scores and serum troponin I levels [1], makes it a critical tool for researchers studying the chronic phase of Chagas disease. It is particularly valuable for validating cruzain inhibition as a therapeutic strategy in large animal models with high translational relevance to human cardiac pathology, offering a differentiated approach compared to standard-of-care drugs with limited efficacy in this disease phase.

Investigating Mechanism-Based CYP3A4 Inactivation and Drug-Drug Interactions

K777's potent, NADPH-dependent, mechanism-based inactivation of CYP3A4 (IC50 = 60 nM, maximum inhibition 85%) [1] makes it an essential tool for in vitro studies of drug metabolism and pharmacokinetic interactions. Researchers can use K777 as a probe to investigate the consequences of irreversible CYP3A4 inactivation, model potential drug-drug interaction liabilities, or study the enzyme's structure-function relationships.

Probing Cathepsin L/S-Dependent Processes with High Selectivity

K777's unique selectivity profile, with 60- to 50,000-fold higher potency for cathepsins S and L over cathepsins B and C [1], allows researchers to dissect the specific roles of these proteases in complex biological systems. This is particularly important in studies of antigen presentation, extracellular matrix remodeling, and cancer progression, where confounding inhibition of cathepsin B could lead to misinterpretation of results. Procurement of K777 ensures experimental precision in these areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for K777

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.